molecular formula C16H23N3O5 B13839352 N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide

N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide

Cat. No.: B13839352
M. Wt: 337.37 g/mol
InChI Key: QMFWKFVBWQSQEE-UHFFFAOYSA-N
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Description

N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a benzodioxole ring, a nitro group, and an acetamide moiety. Its chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide typically involves multiple steps, starting with the preparation of the benzodioxole ring. The process often includes nitration, acylation, and amination reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide undergoes several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be oxidized to form various oxidation products.

    Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium catalysts, oxidizing agents such as potassium permanganate, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound.

Scientific Research Applications

N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide has numerous scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole derivatives and acetamide-containing molecules. Examples are:

  • N-(2-Diethylaminoethyl)-2-(naphthalen-1-yloxy)acetamide
  • 4-amino-N-(2-diethylaminoethyl)benzamide

Uniqueness

N-(2-Diethylaminoethyl)-2-methyl-5-nitro-1,3-benzodioxole-2-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C16H23N3O5

Molecular Weight

337.37 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(2-methyl-5-nitro-1,3-benzodioxol-2-yl)acetamide

InChI

InChI=1S/C16H23N3O5/c1-4-18(5-2)9-8-17-15(20)11-16(3)23-13-7-6-12(19(21)22)10-14(13)24-16/h6-7,10H,4-5,8-9,11H2,1-3H3,(H,17,20)

InChI Key

QMFWKFVBWQSQEE-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)CC1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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